molecular formula C18H20N6O5S B2930602 3-methyl-5-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034250-84-3

3-methyl-5-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2930602
CAS No.: 2034250-84-3
M. Wt: 432.46
InChI Key: ONHSKTRNRPARPH-UHFFFAOYSA-N
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Description

3-methyl-5-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a sophisticated synthetic compound designed for pharmaceutical and biochemical research. Its complex structure integrates several privileged pharmacophores, including a benzo[d]oxazol-2(3H)-one core, a 1,2,3-triazole linkage, and a 2-pyrrolidone moiety, suggesting potential as a key intermediate or targeted inhibitor in medicinal chemistry programs. The 1,2,3-triazole ring, often formed via click chemistry, serves as a stable linker that can mimic amide bonds and facilitate interactions with biological targets. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for specific data on purity, identity, and stability.

Properties

IUPAC Name

3-methyl-5-[3-[4-[(2-oxopyrrolidin-1-yl)methyl]triazol-1-yl]azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O5S/c1-21-15-7-14(4-5-16(15)29-18(21)26)30(27,28)23-10-13(11-23)24-9-12(19-20-24)8-22-6-2-3-17(22)25/h4-5,7,9,13H,2-3,6,8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHSKTRNRPARPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CC(C3)N4C=C(N=N4)CN5CCCC5=O)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methyl-5-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential mechanisms of action.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H24N6O4SC_{20}H_{24}N_6O_4S and a molecular weight of approximately 432.51 g/mol. The structural complexity includes multiple functional groups that may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, a related triazole derivative demonstrated potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 0.21 µM .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µM)Target Organism
3g0.21Pseudomonas aeruginosa
3g0.21Escherichia coli
6c1MRSA strains
3f16Escherichia coli

The compound's mechanism of action may involve interactions with bacterial DNA gyrase, which is crucial for bacterial DNA replication. Molecular docking studies suggest that similar compounds form critical hydrogen bonds with amino acid residues in the active site of DNA gyrase, enhancing their antibacterial efficacy .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of the compound. For example, derivatives were tested on human cell lines such as HaCat (keratinocytes) and Balb/c 3T3 (fibroblasts). The results indicated that certain derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells, suggesting a potential therapeutic index favorable for further development .

Case Studies and Research Findings

A study published in MDPI highlighted the synthesis and biological evaluation of related thiazolopyridine derivatives, which showed promising antimicrobial and cytotoxic activities. These findings suggest that modifications in the chemical structure can significantly influence biological outcomes .

Additionally, a comprehensive review on related compounds indicated that modifications at specific positions on the triazole ring could enhance both antimicrobial activity and selectivity against resistant strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its combination of three key motifs:

  • Benzo[d]oxazol-2(3H)-one: Known for its role in kinase inhibition and antimicrobial activity.
  • Azetidine sulfonyl group : Enhances solubility and binding affinity in enzyme-active sites.

Table 1 compares this compound with structurally related molecules discussed in the evidence:

Compound Core Structure Key Substituents Reported Bioactivity Reference
3-Methyl-5-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one Benzooxazolone + triazole Azetidine sulfonyl, pyrrolidinone-methyl Hypothesized: Anticancer (via kinase inhibition), ferroptosis induction (inferred)
1-(5-Methyl-1H-pyrazol-3-yl)-1H-1,2,3-triazol-4-yl)methyl acetate Triazole-pyrazole hybrid Acetate group Antimicrobial, antitumor (synthetic intermediate)
Plant-derived benzooxazolone analogs Benzooxazolone Variable alkyl/aryl groups Insecticidal (disruption of insect metabolic pathways)
Ferroptosis-inducing compounds (FINs) Diverse (e.g., erastin) Sulfonamide, triazole, or quinone moieties Selective cytotoxicity in OSCC (oral squamous cell carcinoma)

Pharmacological and Mechanistic Insights

  • Triazole-Azetidine Hybrids : emphasizes the versatility of triazole derivatives in drug design. The azetidine sulfonyl group in the target compound may improve metabolic stability compared to simpler triazole-acetate hybrids, which are prone to esterase-mediated hydrolysis .
  • Ferroptosis Induction : highlights that triazole- and sulfonamide-containing FINs exhibit selective toxicity in cancer cells. The sulfonyl linkage in the target compound could facilitate similar ferroptosis pathways, though experimental validation is needed .
  • Insecticidal Potential: Benzooxazolone derivatives disrupt insect cuticle formation (). The target compound’s benzooxazolone core, combined with a polar sulfonyl group, may enhance penetration through insect cuticles compared to plant-derived analogs .

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